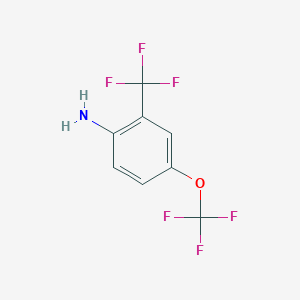

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is a compound of significant interest in various fields of chemistry due to its unique structural features. It incorporates both trifluoromethoxy and trifluoromethyl groups attached to an aniline ring, making it a versatile intermediate in chemical synthesis.

Synthesis Analysis

The synthesis of derivatives of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline has been explored in various studies. For instance, an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, prepared from 4-trifluoromethoxy aniline, showed a high reaction yield and purity (Ding Zhi-yuan, 2011).

Molecular Structure Analysis

Studies involving derivatives of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline have highlighted their structural characteristics. For example, the conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium in solid state shows that the trifluoromethoxy group is nearly perpendicular to the arene ring (F. Rose-munch et al., 1994).

Chemical Reactions and Properties

The chemical reactions and properties of this compound have been explored in various studies. For instance, Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, highlighting their liquid crystalline properties (Miyajima et al., 1995).

Physical Properties Analysis

Physical properties such as vibrational analysis have been studied for similar compounds. For example, Revathi et al. (2017) conducted a vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, contributing to understanding the physical properties of related compounds (Revathi et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline and its derivatives have been a subject of interest in various studies. For example, Leroux et al. (2003) discussed the hydrogen/lithium permutation ("metalation") of trifluoromethoxy-substituted anilines, demonstrating the importance of this process in the synthesis of new compounds (Leroux et al., 2003).

Applications De Recherche Scientifique

Conformational Studies

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline has been studied for its conformational properties in organometallic complexes. A study by Rose-munch et al. (1994) demonstrated that in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring, suggesting unique structural characteristics for this compound in organometallic chemistry (Rose-munch et al., 1994).

Liquid Crystal Applications

This compound has been utilized in the synthesis of liquid crystals. Miyajima et al. (1995) synthesized derivatives of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline that exhibit stable smectic phases, indicating its potential in liquid crystal technology (Miyajima et al., 1995).

Synthetic Methodology

Pengju Feng and Ming‐Yu Ngai (2016) described a synthesis protocol for ortho-trifluoromethoxylated aniline derivatives using this compound. This method has implications for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Agrochemical Intermediate

An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was described by Ding Zhi-yuan (2011), indicating the significance of this compound in agrochemical synthesis (Zhi-yuan, 2011).

Material Science

In material science, the trifluoromethoxy group's strong electron-withdrawing nature and high lipophilicity make it an interesting component for study. Shuo Guo et al. (2017) explored its use in the synthesis of trifluoromethoxylated organic molecules, highlighting its importance in pharmaceuticals and agrochemicals (Guo et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(trifluoromethoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZGPCRHKPVHOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591753 |

Source

|

| Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |

CAS RN |

409114-48-3 |

Source

|

| Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)

![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)